
1-(4-Tert-butylphenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is an organic compound with a complex structure that includes a tetrahydroquinoline core and a tert-butylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Various substituents can be introduced to the aromatic ring or the tetrahydroquinoline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction can produce alcohols .
科学研究应用
1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials .
作用机制
The mechanism by which 1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives and phenyl-substituted organic molecules. Examples include:
- 1-(4-tert-Butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol
- 4-tert-Butylphenylacetylene
- 4-tert-Butylphenol .
Uniqueness
1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields .
属性
分子式 |
C20H23NO |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
1-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde |
InChI |
InChI=1S/C20H23NO/c1-20(2,3)17-7-9-18(10-8-17)21-12-4-5-16-13-15(14-22)6-11-19(16)21/h6-11,13-14H,4-5,12H2,1-3H3 |
InChI 键 |
AFGXHAGGLOZHKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCCC3=C2C=CC(=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


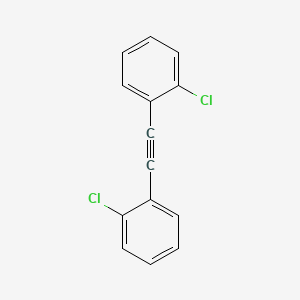
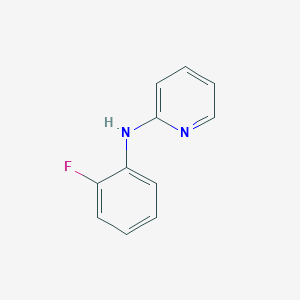
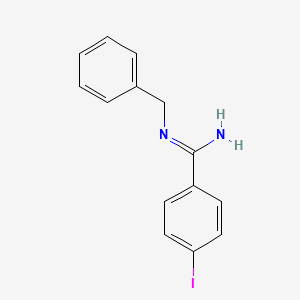
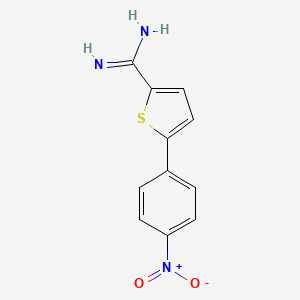
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)
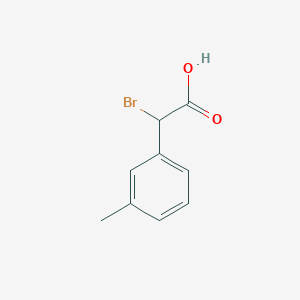
![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)
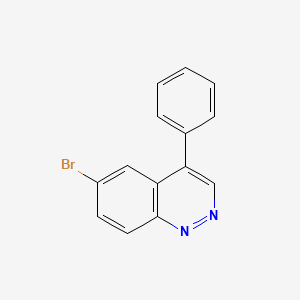
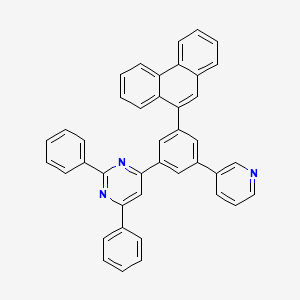
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
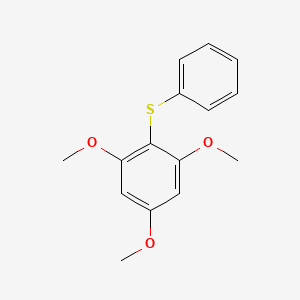
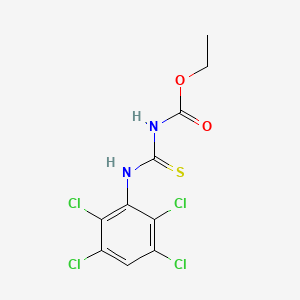
![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)

